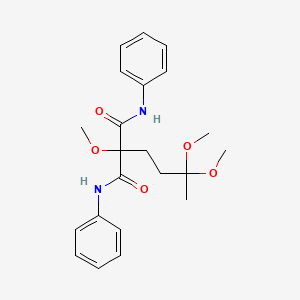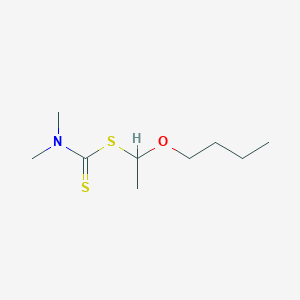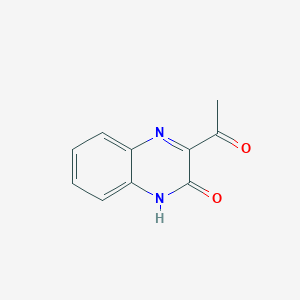![molecular formula C18H14N2O B14358095 2-Methyl-4-phenylpyrrolo[1,2-a]quinoxalin-1(5h)-one CAS No. 94330-82-2](/img/structure/B14358095.png)
2-Methyl-4-phenylpyrrolo[1,2-a]quinoxalin-1(5h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-phenylpyrrolo[1,2-a]quinoxalin-1(5H)-one is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, with its unique structure, offers interesting properties that make it a subject of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-phenylpyrrolo[1,2-a]quinoxalin-1(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of a base, followed by cyclization to form the quinoxaline ring . The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-4-phenylpyrrolo[1,2-a]quinoxalin-1(5H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include various substituted quinoxalines, dihydroquinoxalines, and other derivatives with potential biological activities .
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: Its derivatives are being explored for their potential as therapeutic agents for various diseases.
Mécanisme D'action
The mechanism of action of 2-Methyl-4-phenylpyrrolo[1,2-a]quinoxalin-1(5H)-one involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-9-oxido-3-phenylpyrrolo[3,4-b]quinoxalin-4-ium 4-oxide: This compound shares a similar core structure but differs in its oxidation state and substituents.
Pyrrolo[1,2-a]quinoxalin-4(5H)-ones: These compounds have similar ring structures but may vary in their substituents and functional groups.
Uniqueness
2-Methyl-4-phenylpyrrolo[1,2-a]quinoxalin-1(5H)-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Propriétés
| 94330-82-2 | |
Formule moléculaire |
C18H14N2O |
Poids moléculaire |
274.3 g/mol |
Nom IUPAC |
2-methyl-4-phenylpyrrolo[1,2-a]quinoxalin-1-ol |
InChI |
InChI=1S/C18H14N2O/c1-12-11-16-17(13-7-3-2-4-8-13)19-14-9-5-6-10-15(14)20(16)18(12)21/h2-11,21H,1H3 |
Clé InChI |
NKFBUBLZGURLPK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N2C3=CC=CC=C3N=C(C2=C1)C4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl[(dipropan-2-ylamino)methylidene]propanedioate](/img/no-structure.png)
![N-(3-Chlorophenyl)-4-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14358027.png)


![4-{2-[4-(4-Cyanophenoxy)phenyl]-2-oxoethyl}-3-nitrobenzonitrile](/img/structure/B14358076.png)

